L-Glutamine

説明

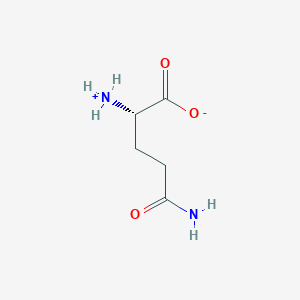

Structure

3D Structure

特性

IUPAC Name |

(2S)-2,5-diamino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXPYRJPNDTMRX-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Record name | glutamine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Glutamine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26700-71-0 | |

| Record name | Poly-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26700-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1023100 | |

| Record name | L-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Opaque solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, White crystals or crystalline powder; odourless | |

| Record name | Glutamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14422 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Glutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Glutamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1420/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

In water, 41,300 mg/L at 25 °C, One gram dissolves in 20.8 mL water at 30 °C, in 38.5 mL at 18 °C, in 56.7 mL at 0 °C, Practically insoluble in methanol (3.5 mg/100 mL at 25 °C), ethanol (0.46 mg/100 mL at 23 °C), ether, benzene, acetone, ethyl acetate, chloroform, 41.3 mg/mL, Soluble in water and ether, Insoluble (in ethanol) | |

| Record name | L-Glutamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00130 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glutamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Glutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Glutamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1420/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.364 g/cu cm | |

| Record name | Glutamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000002 [mmHg] | |

| Record name | Glutamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14422 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White crystalline powder, Fine opaque needles from water or dilute ethanol | |

CAS No. |

56-85-9, 26700-71-0, 6899-04-3 | |

| Record name | L-Glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutamine [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyglutamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026700710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00130 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | glutamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | GLUTAMINE (D) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Glutamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Levoglutamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glutamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RH81L854J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glutamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Glutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

184-185 °C (decomposes), 185 °C | |

| Record name | L-Glutamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00130 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glutamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Glutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

The Central Role of L-Glutamine in Cellular Metabolism: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

L-glutamine, the most abundant amino acid in the human body, has emerged as a critical nutrient in cellular metabolism, extending far beyond its fundamental role as a protein building block. In highly proliferative cells, particularly cancer cells, glutamine is a key contributor to energy production, biosynthesis, and the maintenance of redox homeostasis. This technical guide provides a comprehensive overview of the multifaceted roles of L-glutamine in cellular metabolism, detailing key metabolic pathways, experimental methodologies for its study, and the intricate signaling networks that govern its utilization.

Core Metabolic Pathways Fueled by L-Glutamine

Glutamine serves as a primary source of carbon and nitrogen for a variety of metabolic pathways essential for cell growth and survival. Its metabolism is dynamically regulated to meet the specific bioenergetic and biosynthetic demands of the cell.

Glutaminolysis: The Gateway to Glutamine Utilization

The catabolism of glutamine, termed glutaminolysis, is a cornerstone of its metabolic contribution. This process begins with the conversion of glutamine to glutamate (B1630785), a reaction catalyzed by the mitochondrial enzyme glutaminase (B10826351) (GLS).[1][2] Glutamate is then converted to the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate (α-KG) by either glutamate dehydrogenase (GDH) or various transaminases.[2]

Anaplerotic Replenishment of the TCA Cycle

A primary function of glutamine is to replenish TCA cycle intermediates, a process known as anaplerosis.[3] The α-KG produced from glutaminolysis enters the TCA cycle, supporting the generation of ATP and reducing equivalents (NADH and FADH2).[4] This is particularly crucial in cancer cells that exhibit a high rate of aerobic glycolysis (the Warburg effect), where glucose-derived pyruvate (B1213749) is largely converted to lactate (B86563) rather than entering the TCA cycle.[5]

Biosynthesis of Nucleotides and Amino Acids

Glutamine is a critical nitrogen donor for the de novo synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[6][7] The amide nitrogen of glutamine is utilized in several enzymatic steps in these pathways. Furthermore, the carbon skeleton of glutamine can be used to synthesize other non-essential amino acids, such as aspartate and proline.[8]

Redox Homeostasis and Glutathione (B108866) Synthesis

Glutamine plays a vital role in maintaining cellular redox balance through the synthesis of glutathione (GSH), a major intracellular antioxidant.[9] Glutamate, derived from glutamine, is a key precursor for GSH synthesis, which is essential for detoxifying reactive oxygen species (ROS) and protecting cells from oxidative stress.[9]

Quantitative Analysis of Glutamine Metabolism

The metabolic flux through glutamine-dependent pathways can vary significantly between different cell types and under various conditions. The following tables summarize quantitative data on glutamine metabolism in several cancer cell lines.

Table 1: Glutamine Uptake and Glutamate Secretion Rates

| Cell Line | Cancer Type | Condition | Glutamine Uptake Rate (nmol/10^6 cells/h) | Glutamate Secretion Rate (nmol/10^6 cells/h) | Reference |

| A549 | Lung Adenocarcinoma | Normoxia | 150 ± 10 | 25 ± 5 | [10] |

| A549 | Lung Adenocarcinoma | Hypoxia (1% O2) | 180 ± 15 | 40 ± 8 | [10] |

| HepG2 | Liver Cancer | 4 mM Glucose | 11.2 ± 0.6 | 1.8 ± 0.2 | [11] |

| HepG2 | Liver Cancer | 0 mM Glucose | 15.1 ± 1.1 | 2.5 ± 0.3 | [11] |

Table 2: Fractional Contribution of Glutamine to TCA Cycle Intermediates and Lipogenic Acetyl-CoA

| Cell Line | Cancer Type | Parameter | Value | Condition | Reference |

| A549 | Lung Adenocarcinoma | Fractional contribution of glutamine to lipogenic acetyl-CoA | ~25% | Normoxia | [12] |

| WM35 | Melanoma | Contribution of reductive carboxylation to total citrate (B86180) synthesis | 12% | Normoxia | [12] |

| WM35 | Melanoma | Contribution of reductive carboxylation to total citrate synthesis | 38% | Hypoxia (1% O₂) | [12] |

| MDCK | Kidney Epithelial | Fractional contribution of glutamine to citrate | < 33% | Growth | [9] |

| P493 | B-cell Lymphoma | Fractional contribution of 13C5-glutamine to m+4 succinate, fumarate, malate | Increased 60 to >100% with MYC ON | Aerobic & Hypoxic | [13] |

Signaling Pathways Regulating Glutamine Metabolism

The intricate network of glutamine metabolism is tightly regulated by key signaling pathways that sense nutrient availability and cellular status, most notably the mTOR and Myc pathways.

The mTOR Pathway: A Central Regulator of Nutrient Sensing

The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, particularly mTOR complex 1 (mTORC1), plays a pivotal role in integrating signals from growth factors and nutrient availability to control cell growth and proliferation.[14] mTORC1 activation is promoted by glutamine and, in turn, stimulates glutamine uptake and metabolism.[15] mTORC1 promotes glutamine anaplerosis by activating glutamate dehydrogenase (GDH).[1] This regulation involves the transcriptional repression of SIRT4, a mitochondrial sirtuin that inhibits GDH.[1]

The Myc Oncogene: A Master Regulator of Glutaminolysis

The Myc proto-oncogene is a transcription factor that orchestrates a broad program of metabolic reprogramming in cancer cells, including a profound dependence on glutamine.[16] Myc directly upregulates the expression of genes involved in glutamine transport and metabolism, including the glutamine transporter ASCT2 (SLC1A5) and glutaminase (GLS). This transcriptional activation drives increased glutamine uptake and its conversion to glutamate, thereby fueling the TCA cycle and other biosynthetic pathways.

Experimental Protocols for Studying Glutamine Metabolism

A variety of experimental techniques are employed to investigate the intricate details of glutamine metabolism. The following sections provide detailed methodologies for key experiments.

Protocol 1: 13C-Glutamine Metabolic Flux Analysis

Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to quantify the rates of metabolic pathways. This protocol outlines the general steps for tracing glutamine metabolism using [U-13C5]-L-glutamine.

Materials:

-

Cell culture medium without glutamine

-

[U-13C5]-L-glutamine

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol (B129727), ice-cold

-

Cell scrapers

-

Liquid chromatography-mass spectrometry (LC-MS) or Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase during the labeling experiment.

-

Isotope Labeling:

-

Aspirate the standard culture medium.

-

Wash the cells twice with pre-warmed PBS.

-

Add fresh culture medium containing a known concentration of [U-13C5]-L-glutamine (e.g., 2 mM).

-

Incubate the cells for a time sufficient to reach isotopic steady-state (typically 6-24 hours, but should be optimized for each cell line).

-

-

Metabolite Extraction:

-

Rapidly aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.

-

Incubate on ice for 10 minutes to quench metabolism.

-

Scrape the cells and collect the cell lysate into a microcentrifuge tube.

-

-

Sample Preparation and Analysis:

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis.

-

Analyze the samples to determine the mass isotopologue distribution (MID) of key metabolites.

-

Protocol 2: Seahorse XF Cell Mito Stress Test for Glutamine Oxidation

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis. This protocol is adapted for assessing the contribution of glutamine to mitochondrial respiration.

Materials:

-

Seahorse XF Cell Culture Microplate

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium

-

Glucose, L-glutamine, and sodium pyruvate solutions

-

Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

-

Seahorse XF Analyzer

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an empirically determined optimal density and allow them to adhere overnight.

-

Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

-

Assay Medium Preparation: Prepare the Seahorse XF assay medium by supplementing Seahorse XF Base Medium with desired concentrations of substrates. For assessing glutamine oxidation, a common medium contains 2 mM glutamine, 10 mM glucose, and 1 mM pyruvate. Warm the medium to 37°C and adjust the pH to 7.4.

-

Cell Plate Preparation:

-

Remove the culture medium from the cell plate.

-

Wash the cells twice with the prepared Seahorse XF assay medium.

-

Add the final volume of assay medium to each well.

-

Incubate the cell plate in a non-CO₂ incubator at 37°C for 45-60 minutes.

-

-

Assay Execution:

-

Load the hydrated sensor cartridge with the mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) into the appropriate injection ports.

-

Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.

-

Initiate the assay protocol, which will measure basal OCR and then OCR after the sequential injection of the inhibitors.

-

-

Data Analysis: The Seahorse XF software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, which can be used to infer the role of glutamine in oxidative phosphorylation.

Protocol 3: Quantification of Intracellular Glutamine and Glutamate by LC-MS

This protocol outlines a method for the quantitative analysis of intracellular glutamine and glutamate levels using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

Cell culture supplies

-

Ice-cold PBS

-

Ice-cold 80% methanol

-

Cell scrapers

-

LC-MS system with a suitable column (e.g., HILIC)

-

Glutamine and glutamate analytical standards

-

Stable isotope-labeled internal standards (e.g., 13C5, 15N2-L-glutamine and 13C5-L-glutamate)

Procedure:

-

Cell Culture and Treatment: Culture cells under desired experimental conditions.

-

Metabolite Extraction:

-

Rapidly wash cells with ice-cold PBS.

-

Add ice-cold 80% methanol and incubate on ice for 10 minutes.

-

Scrape the cells and collect the lysate.

-

-

Sample Preparation:

-

Add a known amount of stable isotope-labeled internal standards to each sample.

-

Centrifuge the lysate to pellet debris.

-

Collect the supernatant.

-

Dry the supernatant and reconstitute in an appropriate solvent for LC-MS analysis.

-

-

LC-MS Analysis:

-

Inject the samples onto the LC-MS system.

-

Separate glutamine and glutamate using an appropriate chromatographic method.

-

Detect and quantify the analytes and internal standards using multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Generate a standard curve using the analytical standards.

-

Calculate the concentration of glutamine and glutamate in the samples by normalizing to the internal standards and cell number or protein content.

-

Conclusion

L-glutamine is a central player in cellular metabolism, particularly in the context of rapid cell proliferation and cancer. Its catabolism through glutaminolysis provides a vital source of carbon and nitrogen for the TCA cycle, nucleotide and amino acid biosynthesis, and the maintenance of redox homeostasis. The intricate regulation of glutamine metabolism by key signaling pathways, such as mTOR and Myc, underscores its importance in coordinating cell growth and survival. The experimental protocols detailed in this guide provide a robust framework for researchers to further unravel the complexities of glutamine metabolism, paving the way for the development of novel therapeutic strategies that target the metabolic vulnerabilities of cancer and other diseases.

References

- 1. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cancer cells and alpha-ketoglutarate | 2021, Volume 6 - Issue 1-2 | Demiroglu Science University Florence Nightingale Journal of Transplantation [journaltxdbu.com]

- 3. Amino acids metabolism: a potential target for cancer treatment | springermedizin.de [springermedizin.de]

- 4. Glutamine Metabolism in Cancer: Understanding the Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rethinking glutamine metabolism and the regulation of glutamine addiction by oncogenes in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell signaling pathways step-by-step [mindthegraph.com]

- 7. researchgate.net [researchgate.net]

- 8. The mTORC1/S6K1 pathway regulates glutamine metabolism through the eIF4B-dependent control of c-Myc translation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative analysis of amino acid metabolism in liver cancer links glutamate excretion to nucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Glucose-independent glutamine metabolism via TCA cycling for proliferation and survival in B-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Glutamine oxidation maintains the TCA cycle and cell survival during impaired mitochondrial pyruvate transport - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MYC Rules: Leading Glutamine Metabolism toward a Distinct Cancer Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. aacrjournals.org [aacrjournals.org]

The In Vitro Significance of L-Glutamine: A Technical Guide to its Core Biological Functions

For Researchers, Scientists, and Drug Development Professionals

L-glutamine, the most abundant amino acid in human plasma, is a conditionally essential nutrient that plays a pivotal role in a multitude of in vitro cellular processes.[1] For decades, it has been a standard and critical supplement in cell culture media, essential for promoting robust cell proliferation and maintaining cellular functions.[2][3] This technical guide provides an in-depth exploration of the core biological functions of L-glutamine in vitro, with a focus on its metabolic roles, impact on cellular signaling, and the experimental methodologies used to elucidate these functions.

L-Glutamine: An Indispensable Component of Cell Culture

In the controlled environment of in vitro cell culture, L-glutamine serves as a primary energy source, a crucial nitrogen donor for the synthesis of macromolecules, and a key player in maintaining redox homeostasis.[2][4]

-

Energy Production: Rapidly dividing cells, particularly cancer cell lines, exhibit high energy demands. L-glutamine serves as a key substrate for the Tricarboxylic Acid (TCA) cycle through a process known as glutaminolysis, providing ATP and metabolic intermediates essential for cell growth.[3]

-

Biosynthesis: The nitrogen atoms from glutamine are fundamental for the synthesis of proteins, purine (B94841) and pyrimidine (B1678525) nucleotides (the building blocks of DNA and RNA), and other amino acids.[4][5]

-

Redox Homeostasis: Glutamine-derived glutamate (B1630785) is a direct precursor for the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant.[2] This is critical for mitigating the oxidative stress associated with high metabolic activity and rapid proliferation.[2]

The concentration of L-glutamine in culture media is a critical parameter that significantly influences experimental outcomes. While optimal concentrations vary by cell line, they typically range from 2 to 4 mM.[4] Deprivation of this single amino acid can lead to a sharp decline in cell proliferation and, in many cases, induce apoptosis.[6][7][8]

Quantitative Data on L-Glutamine's In Vitro Effects

The following tables summarize key quantitative data regarding L-glutamine's role in cell culture media and its impact on cell behavior.

Table 1: Standard L-Glutamine Concentrations in Common Cell Culture Media

| Media Type | Typical L-Glutamine Concentration (mM) |

| DMEM (Dulbecco's Modified Eagle Medium) | 4 |

| DMEM/F12 | 2.5 |

| RPMI-1640 | 2 |

| IMDM (Iscove's Modified Dulbecco's Medium) | 4 |

| MCDB 131 | 10 |

| Ames' Medium | 0.5 |

Source: Data compiled from multiple cell culture media formulations.[3][4]

Table 2: Effects of L-Glutamine Concentration on Cancer Cell Proliferation and Metabolism

| Cell Line | Condition | Observation | Quantitative Effect |

| HCT-8 & HT-29 | 0 mM, 5 mM, 10 mM L-Glutamine | Cell density increases with L-glutamine concentration. | 1.7-fold increase in HCT-8 cell growth with 10 mM L-glutamine at pH 7.3.[3] |

| HCT-8 & HT-29 | Low pH (6.5) vs. Normal pH (7.3) | L-glutamine uptake is higher in acidic conditions. | 55% more glutamine consumption in HCT-8 cells at pH 6.5 compared to pH 7.3.[3] |

| Transformed Balb 3T3 | Stepwise decrease in L-glutamine | Decreased growth rate of transformed cells. | At the lowest concentration, transformed cells stop proliferating while non-transformed cells continue to grow.[6] |

| RIE-1 (Rat Intestinal Epithelial) | Glutamine deprivation (24h) | Induction of apoptosis. | Significant increase in Annexin V staining, DNA laddering, and nuclear condensation.[7] |

Core Metabolic Pathway: Glutaminolysis

Glutaminolysis is the metabolic pathway that catabolizes glutamine. It is a cornerstone of the metabolic reprogramming observed in many cancer cells, providing them with the necessary building blocks and energy to sustain rapid growth.

The process begins with the transport of L-glutamine into the cell, primarily via transporters like ASCT2. Inside the cell, glutaminase (B10826351) (GLS) converts glutamine to glutamate. Glutamate is then converted to the TCA cycle intermediate α-ketoglutarate (α-KG) by either glutamate dehydrogenase (GDH) or various transaminases. This replenishment of the TCA cycle is known as anaplerosis.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. L-Glutamine enhances enterocyte growth via activation of the mTOR signaling pathway independently of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. Glutamine deprivation induces apoptosis in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cellular response to glutamine and/or glucose deprivation in in vitro transformed human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]

L-glutamine as a conditionally essential amino acid in cell culture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-glutamine, a non-essential amino acid in vivo, is considered a conditionally essential nutrient in in vitro cell culture for most mammalian cells. Its multifaceted role extends beyond being a simple building block for protein synthesis; it is a critical component for energy production, nucleotide biosynthesis, and maintaining cellular redox balance. This guide provides a comprehensive overview of L-glutamine's significance in cell culture, detailing its metabolic pathways, the phenomenon of glutamine addiction, and practical considerations for its use in research and biopharmaceutical production.

The Dual Role of L-Glutamine: Carbon and Nitrogen Source

In the cellular environment, L-glutamine serves as a primary source of both carbon and nitrogen, rivaling glucose in its importance for rapidly proliferating cells.[1][2] It is the most abundant free amino acid in human blood and plays a crucial role in numerous physiological functions.[3][4][5]

Energy Production: Cultured mammalian cells utilize two main pathways for energy: the metabolism of carbohydrates to lactate (B86563) and the oxidation of glutamine to CO2.[1] Glutamine oxidation can contribute between 30% and 50% of the energy requirement in media containing both glucose and glutamine.[1] When glucose levels are low, glutamine can become the primary energy source.[1][2]

Nitrogen Donation: The amide nitrogen from glutamine is essential for the synthesis of purines, pyrimidines, amino sugars, and other amino acids.[2][6][7] This makes it indispensable for the production of nucleotides and, consequently, for DNA and RNA synthesis in dividing cells.

Redox Homeostasis: Glutamine is a precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant that protects cells from oxidative stress.[7][8][9]

Glutamine Metabolism: Key Pathways

The metabolic fate of glutamine in the cell is complex and central to its function. The primary pathway, known as glutaminolysis, involves the conversion of glutamine to α-ketoglutarate (α-KG), a key intermediate in the Tricarboxylic Acid (TCA) cycle.

-

Transport into the cell: Glutamine enters the cell via various amino acid transporters, with ASCT2 (SLC1A5) being a prominent example.[7][10]

-

Conversion to Glutamate (B1630785): In the mitochondria, the enzyme glutaminase (B10826351) (GLS) catalyzes the deamination of glutamine to glutamate and ammonia (B1221849).[6][7]

-

Conversion to α-Ketoglutarate: Glutamate is then converted to α-KG by either glutamate dehydrogenase (GDH) or through the action of transaminases.[6][7]

-

Entry into the TCA Cycle: α-KG enters the TCA cycle, contributing to ATP production and providing precursors for the synthesis of other molecules (anaplerosis).[6][7]

Under certain conditions, such as hypoxia or mitochondrial dysfunction, α-KG can undergo reductive carboxylation to produce citrate, which is then used for fatty acid synthesis.[7]

Caption: Overview of L-glutamine metabolism in a mammalian cell.

The Instability of L-Glutamine and Its Consequences

A significant challenge in cell culture is the inherent instability of L-glutamine in liquid media.[11] At physiological temperature and pH, L-glutamine spontaneously degrades into pyrrolidone carboxylic acid and ammonia.[8][11] This degradation has two major negative impacts:

-

Depletion of a vital nutrient: The concentration of available L-glutamine decreases over time.

-

Accumulation of toxic ammonia: Ammonia is toxic to cells and can inhibit growth, reduce viability, and negatively affect recombinant protein production and quality.[8][12][13] Elevated ammonia levels (typically above 2 mM) have been shown to have a negative impact.[12][13]

To overcome this issue, stable dipeptide forms of L-glutamine, such as L-alanyl-L-glutamine (e.g., GlutaMAX™), are often used.[8][11][14] These dipeptides are more stable in solution and are enzymatically cleaved by the cells to release L-glutamine and L-alanine, providing a more consistent and less toxic source of glutamine.[14]

Glutamine Addiction in Cancer Cells

Many cancer cells exhibit a heightened dependence on glutamine for their survival and proliferation, a phenomenon termed "glutamine addiction".[3][9][15] These cells consume glutamine at rates 10 to 100 times higher than any other amino acid.[3] This addiction is driven by oncogenic mutations (e.g., in KRAS and c-Myc) that reprogram cellular metabolism to favor glutamine utilization.[3][16][17] The proto-oncogene c-Myc, for instance, upregulates the expression of both the glutamine transporter ASCT2 and glutaminase, thereby enhancing glutaminolysis.[7] This metabolic reprogramming makes glutamine metabolism an attractive target for cancer therapy.[15][16]

L-Glutamine in Biopharmaceutical Production

In the production of recombinant proteins, such as monoclonal antibodies in Chinese Hamster Ovary (CHO) cells, the concentration of L-glutamine is a critical process parameter.

-

Impact on Cell Growth and Viability: The optimal concentration of L-glutamine varies depending on the cell line and culture conditions.[18] While essential for growth, excessive concentrations can lead to the accumulation of toxic ammonia, which can prematurely end the culture.[19][20]

-

Impact on Protein Production: The relationship between glutamine concentration and protein productivity is complex. In some cases, reducing the initial glutamine concentration has been shown to improve IgG production in CHO and HEK-293 cells.[12] For hybridoma cells, a critical low level of glutamine is required for antibody secretion.[21] In certain CHO-GS cell lines, the addition of glutamine and asparagine has been shown to improve antibody yield by buffering the culture pH and maintaining higher cell viability.[22][23]

The use of glutamine-free media in the production phase has also been explored, with some studies showing increased cell viability, culture longevity, and final recombinant protein titer.[24]

Data Presentation: Quantitative Impact of L-Glutamine

The following tables summarize quantitative data on the effects of L-glutamine concentration in cell culture.

Table 1: Typical L-Glutamine Concentrations in Common Cell Culture Media

| Media Type | Typical L-Glutamine Concentration (mM) |

| Ames' Medium | 0.5[2][6] |

| DMEM/F12 | 2.5[2][18] |

| Serum-Free/Protein Free Hybridoma Medium | 2.7[2][18] |

| DMEM, GMEM, IMDM, H-Y Medium | 4.0[2][18] |

| MCDB 131 | 10.0[2][6] |

| General Range | 2.0 - 4.0[2][6] |

Table 2: Effect of Initial L-Glutamine Concentration on CHO and HEK-293 Cell Cultures

| Cell Line | Initial Glutamine (mM) | Relative IgG Production (%) | Ammonia Accumulation (mM) |

| CHO-DG44 | 2 | ~150 | ~3 |

| CHO-DG44 | 6 | 100 (Reference) | ~5 |

| HEK-293E | 0 | ~150 | ~1.5 |

| HEK-293E | 6 | 100 (Reference) | ~5 |

| (Data synthesized from a study on transient transfection, showing improved IgG production at reduced glutamine concentrations)[12] |

Table 3: Effect of Initial L-Glutamine Concentration on Hybridoma Cell Culture

| Initial Glutamine (mM) | Maximum Final Cell Concentration | Observation |

| 0.5 - 2.0 | Increased with glutamine concentration | Glutamine is a limiting factor for growth. |

| > 2.0 | No further increase | Other media components become limiting. |

| (Data from a study on glutamine-limited batch cultures of hybridoma cells)[21] |

Signaling Pathways Influenced by Glutamine

Glutamine metabolism is intricately linked with key cellular signaling pathways that regulate cell growth, proliferation, and survival.

-

mTOR Pathway: The mTORC1 pathway, a central regulator of cell growth, is activated by glutamine.[17][25] Glutamine-derived α-KG stimulates mTORC1 activity, promoting cell growth and inhibiting autophagy.[17]

-

c-Myc Pathway: The oncogene c-Myc drives glutamine metabolism by upregulating the expression of genes involved in glutamine transport and catabolism.[7][17]

-

HIF-1α Pathway: Under hypoxic conditions, HIF-1α can promote the use of glutamine for lipid synthesis.[17]

Caption: Key signaling pathways regulated by L-glutamine metabolism.

Experimental Protocols

Protocol 1: Determining the Optimal L-Glutamine Concentration

This protocol provides a framework for determining the optimal initial L-glutamine concentration for a specific cell line in batch culture.[26][27]

Materials:

-

Cell line of interest

-

Basal cell culture medium (glutamine-free)

-

Sterile L-glutamine stock solution (e.g., 200 mM)

-

Multi-well plates or shake flasks

-

Cell counter (e.g., hemocytometer with trypan blue or automated counter)

-

Incubator (37°C, 5% CO₂)

-

Biochemical analyzer for ammonia and lactate (optional)

-

Assay for quantifying the product of interest (if applicable)

Procedure:

-

Cell Seeding: Expand the cells in their standard growth medium. Harvest and count viable cells. Seed the cells at a consistent density into the culture vessels.

-

Media Preparation: Prepare a dilution series of L-glutamine in the basal medium. A common range to test is 0, 0.5, 1.0, 2.0, 4.0, 6.0, and 8.0 mM.[26][27] The 0 mM condition serves as a negative control.

-

Incubation: Culture the cells under standard conditions for the specific cell line.

-

Daily Monitoring: Aseptically take a sample from each condition daily.

-

Product Quantification: At the end of the culture (e.g., when viability drops below a predetermined threshold), quantify the recombinant protein or other product of interest in the collected supernatant.[27]

-

Data Analysis: Plot the viable cell density, viability, ammonia concentration, and product titer over time for each glutamine concentration.[26][27] The optimal concentration is the one that provides the best balance of cell growth, culture longevity, and productivity.

Protocol 2: Measuring Glutamine Concentration in Cell Culture Supernatant

Accurate measurement of glutamine concentration is crucial for monitoring cell culture processes.

Methods:

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate and reliable method for quantifying glutamine and other amino acids in the supernatant.[26]

-

Enzymatic Assays: Commercially available kits provide a simpler and often faster method for measuring glutamine. These assays are typically based on the enzymatic conversion of glutamine and subsequent detection of a product via colorimetric or fluorometric methods.[26][28]

General Procedure for an Enzymatic Assay (based on a generic kit): [28]

-

Sample Preparation: Collect cell culture supernatant by centrifuging the cell suspension to pellet the cells. The supernatant can often be assayed directly or may require deproteinization using a spin filter (e.g., 10 kDa cutoff).[28]

-

Standard Curve Preparation: Prepare a standard curve using the provided glutamine standard diluted in the same basal medium as the samples.

-

Assay Reaction:

-

Add samples and standards to a 96-well plate.

-

For each sample, prepare two wells: one with glutaminase (+G) and one without (-G) to measure background glutamate.

-

Add the reaction mix containing glutamate oxidase and other reagents to all wells.

-

Incubate at 37°C for a specified time (e.g., 30 minutes), protected from light.

-

-

Detection: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Calculation: Subtract the reading of the -G well from the +G well for each sample to determine the signal corresponding to glutamine. Calculate the glutamine concentration in the samples by comparing their corrected readings to the standard curve.

Caption: Workflow for determining optimal L-glutamine concentration.

Conclusion

L-glutamine is a critically important, conditionally essential amino acid in cell culture, with profound effects on cell growth, metabolism, and the production of biopharmaceuticals. A thorough understanding of its metabolic pathways, its inherent instability, and its interaction with cellular signaling networks is essential for optimizing cell culture processes. For researchers and drug development professionals, careful consideration of the optimal glutamine concentration and the potential benefits of stable glutamine alternatives can lead to more robust and reproducible results, ultimately enhancing research outcomes and the efficiency of biotherapeutic production.

References

- 1. Glutamine: a major energy source for cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-Glutamine in Cell Culture [sigmaaldrich.com]

- 3. Frontiers | Rethinking glutamine metabolism and the regulation of glutamine addiction by oncogenes in cancer [frontiersin.org]

- 4. New L-Glutamine ELISA as tool to address metabolic features in cell culture supernatants - Immusmol [immusmol.com]

- 5. Is glutamine a conditionally essential amino acid? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Glutamine in Cell Culture - HuanKai Group - HuanKai Group [huankaigroup.com]

- 7. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]

- 8. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]

- 11. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]

- 12. Influence of glutamine on transient and stable recombinant protein production in CHO and HEK-293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Glutamine Addiction: A New Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. khimexpert.com [khimexpert.com]

- 19. Investigation of glutamine metabolism in CHO cells by dynamic metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Technical Material | ajinomotocellistkorea [ajinomotocellistkorea.com]

- 21. Glutamine-limited batch hybridoma growth and antibody production: experiment and model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effects of glutamine and asparagine on recombinant antibody production using CHO-GS cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. WO2011019619A1 - Production of proteins in glutamine-free cell culture media - Google Patents [patents.google.com]

- 25. bosterbio.com [bosterbio.com]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

- 28. cellbiolabs.com [cellbiolabs.com]

The Role of L-Glutamine in Immune Cell Function: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Executive Summary

L-glutamine, the most abundant amino acid in the human body, has long been considered a "conditionally essential" nutrient, particularly during periods of metabolic stress such as injury, sepsis, or intense physical exertion.[1][2] Emerging evidence has solidified its role as a critical modulator of immune function.[3][4] Immune cells, characterized by their high rates of proliferation and metabolic activity, exhibit a remarkable dependence on glutamine, with consumption rates often matching or exceeding that of glucose.[3][4][5] This guide provides an in-depth technical overview of the mechanisms through which L-glutamine governs the function of key immune cells, including T lymphocytes, B lymphocytes, macrophages, and neutrophils. We will explore the metabolic pathways, signaling cascades, and functional outcomes influenced by glutamine availability, present quantitative data on its effects, and provide detailed experimental protocols for studying these phenomena. This document is intended to serve as a comprehensive resource for researchers and professionals in immunology and drug development seeking to understand and therapeutically target glutamine metabolism in the context of immune-mediated diseases and immunotherapy.

Core Mechanisms of L-Glutamine Action in Immune Cells

L-glutamine's influence on immune cells is multifaceted, extending beyond its role as a simple metabolic substrate. It is a key player in metabolic reprogramming, a potent signaling molecule, and a crucial contributor to biosynthetic processes and redox balance.

Glutaminolysis: The Central Metabolic Hub

The primary metabolic fate of glutamine in immune cells is a process termed glutaminolysis .[5][6] This pathway involves the conversion of glutamine into glutamate (B1630785) by the enzyme glutaminase (B10826351) (GLS), followed by the conversion of glutamate to the tricarboxylic acid (TCA) cycle intermediate, α-ketoglutarate (α-KG).[7] This process is critical for:

-

Anaplerosis: Replenishing TCA cycle intermediates to support oxidative phosphorylation and ATP production.[7]

-

Biosynthesis: Providing carbon and nitrogen for the synthesis of nucleotides (purines and pyrimidines), non-essential amino acids, and the antioxidant glutathione (B108866) (GSH).[6][8]

-

Redox Homeostasis: The generation of NADPH, which is crucial for antioxidant defense and the function of enzymes like NADPH oxidase in phagocytes.[1]

dot

Caption: Overview of the Glutaminolysis Pathway in Immune Cells.

Signaling Pathways: The mTOR Connection

L-glutamine is a potent activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[9][10] Glutamine promotes mTORC1 activity by facilitating the uptake of other essential amino acids, like leucine, which are direct activators of the mTORC1 complex.[11] The activation of mTORC1 by glutamine has profound effects on immune cells:

-

T Cell Differentiation: mTORC1 signaling is crucial for the differentiation of effector T cells, particularly Th1 and Th17 cells, while its inhibition can favor the development of regulatory T cells (Tregs).[8]

-

Metabolic Reprogramming: mTORC1 promotes a shift towards anabolic metabolism, including glycolysis and lipid synthesis, which is essential for the rapid growth and proliferation of activated lymphocytes.[11]

-

Gene Expression: It stimulates the translation of key proteins required for cell cycle progression and effector functions.

dot

Caption: L-Glutamine-Mediated Activation of the mTORC1 Signaling Pathway.

L-Glutamine's Role in Specific Immune Cell Subsets

T Lymphocytes

T cell activation, proliferation, and differentiation are highly energy-demanding processes with an absolute requirement for glutamine.[12][13][14]

-

Proliferation: Glutamine deprivation completely abrogates T cell proliferation, a phenomenon that cannot be rescued by its downstream metabolic products, highlighting its essential role.[13]

-

Cytokine Production: The production of key cytokines such as IL-2 and IFN-γ is significantly impaired in the absence of glutamine.[12]

-

Differentiation: Glutamine metabolism influences the balance between different T helper (Th) cell subsets. High rates of glutaminolysis are associated with the differentiation of pro-inflammatory Th1 and Th17 cells, whereas glutamine restriction can promote the generation of regulatory T cells (Tregs).[5][15]

B Lymphocytes

Similar to T cells, B lymphocyte activation and differentiation into antibody-producing plasma cells are dependent on glutamine.[16]

-

Activation and Proliferation: Depletion of extracellular L-glutamine impairs B cell growth and proliferation following B-cell receptor (BCR) engagement.[17]

-

Antibody Production: Glutamine is essential for plasma cell differentiation and the synthesis and secretion of immunoglobulins.[16]

Macrophages

Glutamine metabolism is central to macrophage polarization and effector functions.

-

Polarization: The metabolic fate of glutamine can influence macrophage polarization into either pro-inflammatory M1 or anti-inflammatory M2 phenotypes.

-

M1 Polarization: In classically activated (M1) macrophages, glutamine can be used for the accumulation of succinate, which stabilizes HIF-1α and promotes the expression of pro-inflammatory genes like IL-1β.[12][18]

-

M2 Polarization: In alternatively activated (M2) macrophages, α-ketoglutarate derived from glutaminolysis promotes the M2 phenotype.[12][18]

-

-

Phagocytosis and Cytokine Secretion: Glutamine is essential for macrophage phagocytic activities and the secretion of various cytokines.[1][4]

dot

Caption: Influence of Glutamine Metabolites on Macrophage Polarization.

Neutrophils

Neutrophils utilize glutamine at high rates, which is crucial for their bactericidal functions.[9][19]

-

Superoxide (B77818) Production: Glutamine enhances superoxide production, a key component of the respiratory burst used to kill pathogens, likely by providing ATP and regulating the expression of NADPH oxidase components.[5][9]

-

Phagocytosis: Glutamine availability is linked to the phagocytic capacity of neutrophils.[20]

-

Recruitment: Recent studies suggest glutamine can modulate neutrophil recruitment to sites of inflammation.

Quantitative Data on L-Glutamine's Effects

The following tables summarize quantitative data from various studies, illustrating the dose-dependent effects of L-glutamine on immune cell functions.

Table 1: Effect of L-Glutamine on Lymphocyte Proliferation

| Cell Type | Stimulus | Glutamine Conc. (mM) | Proliferation Outcome | Reference |

| Human PBMCs | PHA | 0 | Baseline | [3] |

| 0.6 | ~3-fold increase vs. 0 mM | [3] | ||

| 2.0 | Significant increase vs. 0 mM | [3] | ||

| Murine Splenocytes | anti-CD3 | 0 | Baseline | [12] |

| 1.0 | Significant increase vs. 0 mM | [12] | ||

| 2.0 | Maximal proliferation | [12] |

Table 2: Effect of L-Glutamine on Cytokine Production

| Cell Type | Stimulus | Glutamine Conc. (mM) | Cytokine | Change in Production | Reference |

| Human PBMCs | PHA | 0.6 | IFN-γ, IL-2, IL-4, IL-10 | Significantly enhanced vs. 0 mM | [21] |

| Murine Macrophages | LPS | 8.0 | TNF-α | Dose- and time-dependent increase | [9] |

| Human Intestinal Mucosa | In vitro culture | Present vs. Absent | IL-6 | Significantly decreased | [22] |

| IL-8 | Significantly decreased | [22] | |||

| Murine Splenocytes | anti-CD3 | 0 | IL-2, IFN-γ | Minimal production | [12] |

| 2.0 | IL-2, IFN-γ | Significantly increased | [12] |

Table 3: Effect of L-Glutamine on Neutrophil Function

| Cell Type | Stimulus | Glutamine Conc. (mM) | Functional Outcome | Quantitative Effect | Reference |

| Rat Neutrophils | PMA | 1.0 | Superoxide (O₂⁻) production | 100% increase vs. glutamine-deprived | [5] |

| 2.0 | Superoxide (O₂⁻) production | 74% increase vs. glutamine-deprived | [5] | ||

| Human Neutrophils | Post-operative | Dose-dependent | ROI Production | Dose-dependent increase | [20] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of L-glutamine on immune cells.

T-Cell Proliferation Assay (³H-Thymidine Incorporation)

This protocol measures the proliferation of lymphocytes by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or purified T cells.

-

RPMI-1640 medium with and without L-glutamine.

-

Fetal Bovine Serum (FBS), heat-inactivated.

-

T-cell mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL or anti-CD3/anti-CD28 antibodies).

-

L-glutamine stock solution (e.g., 200 mM).

-

³H-Thymidine (1 mCi/mL).

-

96-well flat-bottom culture plates.

-

Cell harvester.

-

Scintillation counter and fluid.

Procedure:

-

Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash cells twice with PBS.

-

Plating: Resuspend cells in glutamine-free RPMI-1640 supplemented with 10% FBS. Adjust cell density to 2 x 10⁶ cells/mL. Plate 100 µL of cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.

-

Glutamine Titration: Prepare serial dilutions of L-glutamine in glutamine-free medium to achieve final concentrations (e.g., 0, 0.1, 0.6, 2.0 mM). Add 50 µL of the appropriate glutamine solution to the wells.

-

Stimulation: Add 50 µL of the T-cell mitogen (e.g., PHA) to the appropriate wells. Include unstimulated controls.

-

Incubation: Culture the plates for 72 hours in a humidified incubator at 37°C with 5% CO₂.[3]

-

Radiolabeling: 6 hours before harvesting, add 1 µCi of ³H-thymidine to each well.[3]

-

Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a β-counter. Proliferation is expressed as counts per minute (CPM).

Cytokine Quantification by ELISA

This protocol describes a sandwich ELISA for quantifying cytokine concentrations in cell culture supernatants.

Materials:

-

Cell culture supernatants (collected from experiments like the one above).

-

ELISA plate (96-well, high-binding).

-

Capture antibody (specific for the cytokine of interest, e.g., anti-human IL-2).

-

Detection antibody (biotinylated, specific for a different epitope on the cytokine).

-

Recombinant cytokine standard.

-

Streptavidin-HRP conjugate.

-

TMB substrate solution.

-

Stop solution (e.g., 2N H₂SO₄).

-

Wash buffer (PBS with 0.05% Tween-20).

-

Assay diluent (PBS with 10% FBS).

-

Plate reader.

Procedure:

-

Plate Coating: Dilute the capture antibody in PBS to 1-4 µg/mL. Add 100 µL to each well of the ELISA plate. Seal the plate and incubate overnight at 4°C.[17][22][23]

-

Blocking: Wash the plate 3 times with wash buffer. Add 200 µL of assay diluent to each well to block non-specific binding. Incubate for 1-2 hours at room temperature.[22]

-

Sample and Standard Incubation: Wash the plate 3 times. Prepare a standard curve by serially diluting the recombinant cytokine in assay diluent. Add 100 µL of standards and samples (supernatants) to the wells. Incubate for 2 hours at room temperature.[23]

-

Detection Antibody Incubation: Wash the plate 4 times. Dilute the biotinylated detection antibody in assay diluent (e.g., 1 µg/mL). Add 100 µL to each well. Incubate for 1 hour at room temperature.[17]

-

Streptavidin-HRP Incubation: Wash the plate 4 times. Dilute Streptavidin-HRP in assay diluent (e.g., 1:250). Add 100 µL to each well. Incubate for 30 minutes at room temperature in the dark.[17]

-

Development: Wash the plate 4 times. Add 100 µL of TMB substrate solution to each well. Incubate in the dark until sufficient color develops (5-20 minutes).

-

Stopping and Reading: Add 50 µL of stop solution to each well. Read the absorbance at 450 nm within 30 minutes.[6]

-

Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Western Blot for mTOR Pathway Activation

This protocol details the detection of total and phosphorylated mTOR pathway proteins (e.g., mTOR, p70S6K) to assess pathway activation.

Materials:

-

Cell lysates from immune cells treated under various conditions.

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-mTOR, anti-phospho-mTOR (Ser2448), anti-p70S6K, anti-phospho-p70S6K (Thr389)).

-

HRP-conjugated secondary antibody.

-

ECL detection reagent.

-

Chemiluminescence imaging system.

Procedure:

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (lysate).[16]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer. Heat at 95°C for 5 minutes.[16]

-

Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.[16]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.[16]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[16][24]

-

Secondary Antibody Incubation: Wash the membrane 3 times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Detection: Wash the membrane 3 times with TBST. Apply ECL reagent and visualize the protein bands using an imaging system.[21]

-

Analysis: Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels to determine the extent of pathway activation.

Implications for Drug Development and Future Directions

The profound dependence of immune cells on L-glutamine metabolism presents a compelling therapeutic opportunity. Targeting glutamine pathways could offer novel strategies for both immunosuppression and immuno-enhancement.

-

Autoimmune and Inflammatory Diseases: Inhibitors of glutaminase (e.g., CB-839, DON) could be repurposed to dampen the activity of pro-inflammatory T cells and M1 macrophages, offering a new therapeutic axis for conditions like rheumatoid arthritis and inflammatory bowel disease.[8]

-

Oncology and Immunotherapy: In the tumor microenvironment, competition for glutamine between tumor cells and immune cells can suppress anti-tumor immunity. Modulating glutamine metabolism could enhance the efficacy of cancer immunotherapies. For instance, inhibiting glutamine metabolism in T cells has been shown to improve CAR T-cell function in some contexts.[25]

-

Nutritional Supplementation: In catabolic states where glutamine becomes depleted, supplementation may restore immune function, potentially reducing infection rates in critically ill patients.[4][8]

Future research should focus on developing cell-type-specific inhibitors of glutamine metabolism to minimize off-target effects and to further dissect the nuanced roles of this critical amino acid in the complex interplay of the immune system. A deeper understanding of the sensing and signaling mechanisms that link glutamine availability to immune cell fate will be paramount in translating these metabolic insights into effective clinical therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Lymphocyte proliferation modulated by glutamine: involved in the endogenous redox reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutamine plays a role in superoxide production and the expression of p47phox, p22phox and gp91phox in rat neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Transcriptomic Analysis of Macrophage Polarization Protocols: Vitamin D3 or IL-4 and IL-13 Do Not Polarize THP-1 Monocytes into Reliable M2 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Different effect of glutamine on macrophage tumor necrosis factor-alpha release and heat shock protein 72 expression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 12. Glutamine Uptake and Metabolism Are Coordinately Regulated by ERK/MAPK During T Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Glutamine uptake and metabolism are coordinately regulated by ERK/MAPK during T lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 13C isotope-assisted methods for quantifying glutamine metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. bowdish.ca [bowdish.ca]

- 18. Glutamine requirement of proliferating T cells - CentAUR [centaur.reading.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. Glutamine as an immunoenhancing nutrient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Cytokine Elisa [bdbiosciences.com]

- 23. mabtech.com [mabtech.com]

- 24. ccrod.cancer.gov [ccrod.cancer.gov]

- 25. Dietary glutamine enhances cytokine production by murine macrophages - CentAUR [centaur.reading.ac.uk]

The Indispensable Role of L-Glutamine in Nucleotide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-glutamine, the most abundant amino acid in circulation, plays a central and multifaceted role in cellular metabolism, extending far beyond its function as a proteinogenic building block. For rapidly proliferating cells, including cancer cells and activated immune cells, glutamine is a critical nutrient that fuels key biosynthetic pathways. This technical guide provides an in-depth exploration of the essential role of L-glutamine in the de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides. We will dissect the biochemical pathways, delineate the regulatory networks orchestrated by key signaling molecules such as c-Myc and mTOR, present quantitative data on glutamine's metabolic contribution, and provide detailed experimental protocols for investigating these processes. This guide is intended to be a valuable resource for researchers and professionals in drug development seeking to understand and therapeutically target the metabolic dependencies of highly proliferative cells.

Introduction: Glutamine as a Key Anaplerotic and Biosynthetic Substrate

Glutamine is a non-essential amino acid that can be synthesized de novo by most tissues. However, under conditions of high metabolic demand, such as rapid cell division, the cellular requirement for glutamine often exceeds its endogenous production capacity, rendering it a conditionally essential nutrient.[1] Glutamine serves two primary functions in proliferating cells: as a carbon source for anaplerosis to replenish the tricarboxylic acid (TCA) cycle and as a nitrogen donor for the biosynthesis of a wide range of macromolecules, most notably nucleotides.[2][3]

The amide group of glutamine is a preferred nitrogen source for several enzymatic reactions in nucleotide biosynthesis, making it a cornerstone of DNA and RNA production.[4] This "glutamine addiction" is a hallmark of many cancer types, where the oncogenic transcription factor c-Myc and the central growth regulator mTOR drive the upregulation of glutamine transporters and metabolic enzymes to sustain uncontrolled proliferation.[5][6] Understanding the intricacies of glutamine's role in nucleotide synthesis is therefore paramount for developing novel therapeutic strategies that exploit these metabolic vulnerabilities.

Biochemical Pathways: L-Glutamine in De Novo Nucleotide Synthesis

L-glutamine is a crucial nitrogen donor in both de novo purine and pyrimidine biosynthesis pathways.

De Novo Purine Synthesis

The purine ring is assembled in a stepwise manner onto a ribose-5-phosphate (B1218738) scaffold. Glutamine provides two of the four nitrogen atoms in the purine ring.

-

Step 2: Formation of 5-Phosphoribosylamine: The committed and rate-limiting step in de novo purine synthesis is catalyzed by glutamine phosphoribosylpyrophosphate amidotransferase (GPAT) . This enzyme transfers the amide nitrogen from glutamine to phosphoribosyl pyrophosphate (PRPP), forming 5-phosphoribosylamine.[7]

-